molecular formula C9H15NO B572499 7-Azaspiro[4.5]decan-6-one CAS No. 1215295-95-6

7-Azaspiro[4.5]decan-6-one

Cat. No.: B572499
CAS No.: 1215295-95-6
M. Wt: 153.225
InChI Key: ZZNUDFDVFCFNPA-UHFFFAOYSA-N
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Description

7-Azaspiro[4.5]decan-6-one (CAS 1215295-95-6) is a valuable spirolactam intermediate primarily utilized in organic synthesis and medicinal chemistry . Its unique spirocyclic framework serves as a key scaffold for constructing novel pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders . Researchers employ this building block in the development of complex organic molecules and bioactive compounds due to its potential for creating entities with improved efficacy and selectivity . Synthetic approaches for this and related azaspiro[4.5]decane systems have been described in the literature, including novel and expeditious routes involving radical-mediated cyclization processes . The compound must be stored at 2-8°C . This product is intended for research applications only and is not meant for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-azaspiro[4.5]decan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-8-9(4-1-2-5-9)6-3-7-10-8/h1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNUDFDVFCFNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311758
Record name 7-Azaspiro[4.5]decan-6-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215295-95-6
Record name 7-Azaspiro[4.5]decan-6-one
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URL https://commonchemistry.cas.org/detail?cas_rn=1215295-95-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Azaspiro[4.5]decan-6-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 7 Azaspiro 4.5 Decan 6 One and Its Analogs

Established Synthetic Routes and Key Reaction Types

The construction of the 7-Azaspiro[4.5]decan-6-one scaffold is achieved through several key reaction types that prioritize efficiency and stereocontrol. These routes often begin from simple, readily available precursors and employ selective reactions to build the complex spirocyclic system.

A notable approach to synthesizing 7-Azaspiro[4.5]decan-6-ones involves a sequence of highly selective reactions starting from specific precursors, demonstrating precise control over the chemical transformations. acs.org

A rapid and efficient synthesis of 7-Azaspiro[4.5]decan-6-ones has been developed starting from tetrabromonorbornyl derivatives. acs.org This multi-step process is a prime example of the strategic application of all four bromine atoms in the starting material as functional groups. acs.org The synthesis begins with the preparation of bridged bromolactones from the tetrabromonorbornyl derivatives. acs.org A subsequent radical-mediated intermolecular carbon-carbon bond formation at the bridgehead position with acrylonitrile (B1666552) yields functionalized adducts. acs.orgresearchgate.net The final step involves a chemoselective reduction of these lactone adducts with lithium aluminum hydride (LAH), which unexpectedly leads directly to the formation of the desired spirolactam building blocks. acs.org This four-step sequence provides a novel and remarkably efficient pathway to functionalized 7-Azaspiro[4.5]decan-6-ones. acs.orgresearchgate.net

A key step in the synthetic route starting from tetrabromonorbornyl derivatives is the highly regio- and stereoselective cleavage of monosubstituted α-diketones. acs.org The alkaline hydrogen peroxide (H₂O₂) cleavage reaction of these α-diketone intermediates is employed to furnish bridged bicyclic lactones. acs.orgresearchgate.net This reaction proceeds with high selectivity, which is crucial for establishing the correct stereochemistry early in the synthetic sequence. acs.org The resulting bridged lactones are versatile intermediates that are carried forward to the subsequent C-C bond formation and reduction steps to ultimately yield the this compound core. acs.org

Table 1: Key Reaction Steps in the Synthesis from Tetrabromonorbornyl Derivatives acs.orgresearchgate.net

StepReactantsReagents/ConditionsProduct
1Tetrabromonorbornyl DerivativesTwo-step processBridged Bromolactones
2Monosubstituted α-DiketonesAlkaline H₂O₂Bridged Bicyclic Lactones
3Bridged LactonesAcrylonitrile, Radical MediatorBridgehead-functionalized Adducts
4Lactone AdductsLithium Aluminum Hydride (LAH)7-Azaspiro[4.5]decan-6-ones

Spiroannulation, the formation of a spirocycle, is the defining process in the synthesis of this compound. Various intramolecular cyclization strategies have been developed to construct this unique structural feature.

The intramolecular cyclization of keto-acids and their amide derivatives represents a powerful strategy for the synthesis of spirolactams. A facile, one-pot cascade reaction for synthesizing spirocyclic lactams from β-keto carboxylic acids has been reported. nih.govresearchgate.net This method involves a Curtius rearrangement followed by an intramolecular nucleophilic addition of the enol carbon to an isocyanate intermediate. nih.govresearchgate.net This approach has proven valuable for generating not only simple spirolactams but also more complex tetracyclic and pentacyclic systems. nih.govresearchgate.net

Similarly, γ-ketoamides can be employed in spirocyclization reactions. Hypervalent iodine reagents have been used to mediate the cyclization of amide derivatives to form spirolactams. beilstein-journals.orgnih.gov For instance, para-substituted amides can be cyclized to the corresponding spirolactam in high yield using a bis(iodoarene) in the presence of an oxidant like mCPBA. beilstein-journals.org These methods highlight the versatility of keto-acid and keto-amide precursors in constructing the azaspirocyclic core.

Table 2: Examples of Intramolecular Cyclization for Spirolactam Synthesis

Precursor TypeKey ReactionReagentsProduct TypeSource(s)
β-Keto Carboxylic AcidsCurtius Rearrangement / Nucleophilic AdditionDPPA, TriethylamineSpirocyclic Lactams nih.gov, researchgate.net
γ-KetoamidesOxidative CyclizationBis(iodoarene), mCPBA, TsOH·H₂OSpirolactams beilstein-journals.org
KetoacidsRhodium-Catalyzed CascadeRh₂(TFA)₄, Diazo compoundsSpiro-lactones nsf.gov

The intramolecular aldol (B89426) reaction is a classic and effective method for forming cyclic compounds. libretexts.orgmasterorganicchemistry.com When dicarbonyl compounds are treated with a base, an intramolecular reaction between a nucleophilic enolate and an electrophilic carbonyl group can occur, leading to a cyclic product. libretexts.org Specifically, the reaction of 1,5-diketones typically yields six-membered cyclohexenone products, which are structurally related to the piperidone ring in this compound. libretexts.org

This fundamental principle can be extended to more complex systems. The mechanism involves the formation of an enolate which then attacks a carbonyl group within the same molecule. libretexts.org The stability of the resulting ring system often dictates the major product, with five- and six-membered rings being heavily favored over more strained three- or four-membered rings. libretexts.org While direct application to olefinic precursors for this compound is a specialized extension, the underlying principles of intramolecular aldol-type cyclizations are a cornerstone of spirocycle synthesis. libretexts.orgmasterorganicchemistry.com

Spiroannulation Strategies

Metal-Mediated Cyclizations (e.g., Samarium Reagents)

Samarium(II) iodide (SmI2), a powerful single-electron transfer reagent, has emerged as a valuable tool in the synthesis of azaspirocycles. researchgate.netnih.gov Its reactivity can be finely tuned by additives, allowing for a range of transformations under mild conditions. researchgate.netnih.gov

One notable application involves the sequential conjugate reduction-aldol cyclization of unsaturated keto-lactams. nih.gov Treatment of these precursors with SmI2 promotes a cyclization cascade that yields syn-spirocyclic pyrrolidinones and piperidinones with complete diastereocontrol. nih.gov The efficiency of this spirocyclization is influenced by factors such as the substituent on the nitrogen atom and the size of the lactam ring. nih.gov The mechanism involves the formation of a ketyl radical which then partakes in a reductive coupling with an unsaturated moiety. nih.gov The use of additives like methanol (B129727) is often crucial for the success of these cyclizations. researchgate.net This methodology has been successfully applied to the synthesis of functionalized cyclopentanols containing adjacent quaternary stereocenters. researchgate.net

Table 1: Samarium(II) Iodide-Mediated Synthesis of Azaspirocycles

Precursor Type Product Type Key Features
Unsaturated keto-lactams syn-Spirocyclic pyrrolidinones and piperidinones Complete diastereocontrol, vicinal fully substituted stereocenters. nih.gov
Chiral γ,δ-unsaturated ketones Chiral azaspirocycles Asymmetric synthesis followed by SmI2-mediated spirocyclization. researchgate.net

Multicomponent and Cascade Reactions

Multicomponent and cascade reactions offer an efficient and atom-economical approach to constructing complex molecular architectures like this compound from simple starting materials in a single operation.

Gold(I) catalysts have proven effective in mediating cyclization/semipinacol rearrangement cascades of 1,6-enynes to construct 7-azaspiro[4.5]decanes. researchgate.net The use of catalysts like JohnPhosAuCl/NaBARF can lead to functionalizable spirocyclic products with good diastereoselectivities. researchgate.net This type of reaction has also been explored for the synthesis of other spirocyclic systems. researchgate.net The process can involve a tandem sequence, for instance, a Castro-Stephens coupling followed by a 1,3-acyloxy shift, cyclization, and semipinacol rearrangement to yield highly functionalized spirocyclo[4.5]decane derivatives. researchgate.net The semipinacol rearrangement itself is a versatile reaction that can be initiated by various electrophiles and has been applied in the synthesis of complex natural products. nih.gov

The Diels-Alder reaction and its hetero-variants represent a powerful tool for the construction of six-membered rings within spirocyclic frameworks. nih.govacs.org The key to forming the spirocyclic junction is the presence of an exocyclic double bond on either the diene or dienophile component. nih.govacs.org

For instance, 1-azadienes derived from methylene (B1212753) γ-lactams can act as dienophiles in [4+2] cycloaddition reactions with dienes like cyclopentadiene, leading to the stereoselective formation of spiro-γ-lactams. nih.govacs.org In some cases, the azadiene itself can act as the 2π component. nih.govacs.org This strategy has been utilized in the total synthesis of natural products like (-)-gymnodimine, where a highly diastereo- and enantioselective exo-Diels-Alder reaction was a key step in assembling the spirocyclic core. nih.gov The reaction of an α-methylene lactam with a 1,3-butadiene (B125203) derivative is another example of this strategy. umich.edu

The 1,3-dipolar cycloaddition between azomethine ylides and electron-deficient exocyclic alkenes is a highly effective method for constructing the pyrrolidine (B122466) ring of azaspiro compounds. rsc.orgrsc.org This reaction provides access to a wide variety of spirocyclic pyrrolidines, often with high yields and stereoselectivity. rsc.orgrsc.org

The reaction can be promoted by simple imidazolium (B1220033) salts, leading to highly substituted spirocycles. rsc.org Isatin-derived azomethine ylides are commonly used precursors, reacting with various activated olefins to form spirooxindoles. nih.gov The development of catalytic asymmetric versions of this reaction has enabled the stereoselective synthesis of biologically important spiropyrrolidine heterocycles. rsc.org These methods often allow for the generation of multiple stereocenters in a single step. acs.org

Palladium-catalyzed carbonylation reactions have become a valuable tool in organic synthesis, including the construction of spirocyclic lactams. acs.orgpurdue.edu This methodology allows for the incorporation of a carbonyl group while simultaneously forming a cyclic structure.

Specifically, the palladium-catalyzed carbonylative synthesis of α,β-unsaturated-γ-lactams from propargyl ureas proceeds through a regioselective carbonylation of the ureic nitrogen via a 5-endo-dig cyclization. torvergata.it This method is notable for its high functional group tolerance and operational simplicity. torvergata.it While direct examples for this compound are specific, the general strategy has been applied to the synthesis of various spiro-β-lactams and spiro-δ-lactams through tandem carbonylation reactions. researchgate.net The palladium(0)-catalyzed Mizoroki-Heck spirocyclization is another related strategy for synthesizing spirooxindoles. diva-portal.org

Reaction of Electron-Deficient Exocyclic Alkenes with Azomethine Ylides

Enantioselective Synthesis of Chiral Azaspiro[4.5]decan-6-one Derivatives

The development of enantioselective methods for the synthesis of chiral azaspiro[4.5]decan-6-one derivatives is of significant interest due to the importance of stereochemistry in biological activity.

Several strategies have been employed to achieve enantioselectivity. One approach involves the use of chiral auxiliaries. For instance, N-tert-butanesulfinyl imines have been used as chiral intermediates in the stereoselective synthesis of azaspiro compounds. beilstein-journals.org Another strategy is the use of chiral catalysts. For example, an organocatalytic enantioselective Michael addition of α-nitrocyclohexanone to acrolein has been developed and applied to a concise two-step synthesis of (1S)-azaspiro[4.5]decan-6-one. researchgate.net

Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides also provide a powerful route to enantiomerically enriched spiropyrrolidines. rsc.orgacs.org Furthermore, palladium-catalyzed asymmetric allylic alkylation has been explored for the construction of the quaternary stereocenter in related spiroketones. smolecule.com Biocatalysis, using enzymes such as transaminases, has also been investigated for the synthesis of chiral 1-oxa-8-azaspiro[4.5]decan-3-amine, a related spirocyclic system. sci-hub.se

Table 2: Compound Names Mentioned

Compound Name
This compound
(1S)-Azaspiro[4.5]decan-6-one
1-Oxa-8-azaspiro[4.5]decan-3-amine
(-)-Gymnodimine
JohnPhosAuCl
NaBARF
Samarium(II) iodide
Cyclopentadiene
Isatin
Spirooxindole
N-tert-butanesulfinyl imine
α-Nitrocyclohexanone

Organocatalytic Asymmetric Methodologies (e.g., Michael Addition to Form Chiral Building Blocks)

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral aza-spirocycles, avoiding the use of metal catalysts. researchgate.net The asymmetric Michael addition, in particular, serves as a key reaction to construct chiral building blocks that can be further elaborated into the desired spirocyclic systems. rsc.org This transformation involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, guided by a small chiral organic molecule—the organocatalyst. researchgate.net

A notable application is the concise, two-step synthesis of chiral 1-azaspiro[4.5]decan-6-one. acs.org This process utilizes an organocatalytic enantioselective conjugate addition of 2-nitrocyclohexanone (B1217707) to acrylaldehyde. acs.org Similarly, the Michael addition of α-nitrocyclohexanone to acrolein has been developed on a gram-scale to produce (1S)-azaspiro[4.5]decan-6-one, a valuable chiral intermediate for natural alkaloid synthesis. researchgate.net

Various classes of organocatalysts are employed, including cinchona alkaloids and their derivatives, which can catalyze cascade aza-Michael-aldol reactions. beilstein-journals.org Dipeptides have also been explored as efficient catalysts for Michael additions between aldehydes and nitroolefins under solvent-free conditions. mdpi.com The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome of the reaction. researchgate.net

Table 1: Organocatalytic Michael Addition for Azaspirocycle Synthesis

Michael Donor Michael Acceptor Catalyst Product Key Finding Reference
2-Nitrocyclohexanone Acrylaldehyde Cinchona-based primary-tertiary diamine Chiral 1-Azaspiro[4.5]decan-6-one Concise two-step synthesis of a key chiral building block. acs.org
α-Nitrocyclohexanone Acrolein Not specified (1S)-Azaspiro[4.5]decan-6-one Successful gram-scale synthesis for natural product applications. researchgate.net
Isobutyraldehyde trans-β-Nitrostyrene α,β-Dipeptide Chiral Michael adduct High enantiomeric purity achieved under solvent-free conditions. mdpi.com

Metal-Catalyzed Asymmetric Hydrogenation and Hydroamination

Transition metal catalysis provides highly efficient and selective pathways for synthesizing chiral amines and related heterocycles through asymmetric hydrogenation and hydroamination. sioc-journal.cnnih.gov

Asymmetric Hydrogenation is a cornerstone of asymmetric catalysis, used to produce optically active compounds from prochiral unsaturated substrates like alkenes, ketones, and imines. ajchem-b.comorganicchemistrydata.org Chiral transition metal complexes, particularly those of iridium, ruthenium, and rhodium, are extensively used. sioc-journal.cnajchem-b.com A key development has been the design of chiral ligands with spiro skeletons, such as SDP and SiPhos, which have proven highly effective in these reactions. sioc-journal.cn For instance, iridium complexes with chiral spiro pyridine-aminophosphine (SpiroPAP) ligands have demonstrated exceptionally high turnover numbers in the hydrogenation of ketones. sioc-journal.cn While direct asymmetric hydrogenation to form the this compound ring is less commonly documented, the hydrogenation of exocyclic double bonds or other reducible functional groups on a pre-formed spirocyclic core is a standard transformation. For example, a synthesized 2-azaspiro[4.5]decan-3-one derivative can be readily hydrogenated to yield a gabapentin (B195806) analog. researchgate.net

Hydroamination involves the addition of an N-H bond across a C=C double bond, offering an atom-economical route to amines. nih.gov Copper(I)-catalyzed intramolecular hydroamination has been successfully applied to the synthesis of complex heterocycles containing a 1,4-dioxa-8-azaspiro[4.5]decane moiety. nih.gov This method demonstrates that iodoalkynes can participate in the reaction, leading exclusively to the E-isomer of the product. nih.gov The mechanism for late transition-metal-catalyzed hydroamination typically involves either nucleophilic attack of the amine on a coordinated alkene or migratory insertion of the alkene into a metal-nitrogen bond, depending on the substrate and catalyst system. nih.gov

Chiral Auxiliary and Resolving Agent Applications

When direct asymmetric catalysis is challenging, classical methods involving chiral auxiliaries and resolving agents remain indispensable for obtaining enantiopure spirocycles.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sioc-journal.cnrsc.org After the desired transformation, the auxiliary is removed. A powerful example is the use of N-tert-butanesulfinyl imines, derived from tetralone-type ketones, as chiral auxiliaries. The addition of a Grignard reagent to these imines proceeds with high diastereocontrol, and the resulting adducts can be cyclized via palladium-catalyzed N-arylation to form dibenzo 1-azaspiro[4.5]decanes with excellent enantioselectivity. nih.gov

Resolving agents are used to separate a racemic mixture into its constituent enantiomers. tcichemicals.com This is achieved by reacting the racemate with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.org These diastereomers have different physical properties and can be separated by methods like crystallization. libretexts.org For basic spirocycles, chiral acids such as (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid are commonly used. libretexts.org For acidic spirocycles, chiral bases like brucine (B1667951) or synthetic amines are employed. libretexts.org This strategy has been applied to analogs such as 1-oxa-8-azaspiro[4.5]decan-3-amine derivatives, where screening various acids identified suitable candidates for resolution via salt formation. sci-hub.se

Flow Chemistry Approaches for Chiral Synthesis

Flow chemistry offers significant advantages for scalability, safety, and process control in the synthesis of chiral molecules. sci-hub.sevulcanchem.com A continuous three-step flow process has been developed for the synthesis of a key intermediate, Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine. sci-hub.seacs.org

This process begins with an S(N)2 reaction between a spirocyclic bromide and sodium azide (B81097) in a flow reactor, which can be conducted at high temperatures (150 °C) with short residence times (10 minutes) to safely generate an energetic azide intermediate. sci-hub.se The subsequent reduction of the azide was initially performed using triphenylphosphine (B44618) in a Staudinger reaction. sci-hub.se To create a more efficient and stereoselective process, this chemical reduction was replaced by a biocatalytic step. An enzymatic method using a ω-transaminase (ω-TA) was employed to convert the corresponding prochiral ketone directly into the desired chiral (R)-amine with high enantiomeric excess (97.6%). sci-hub.sedoi.org This successful integration of flow technology for a hazardous step with biocatalysis for the chiral-inducing step highlights a modern and efficient approach to chiral spirocycle synthesis. sci-hub.seacs.org

Novel Ring Construction Methods and Annulation Strategies

Beyond established methods, the development of novel ring-forming reactions and annulation (ring-fusing) strategies continues to provide access to new and diverse azaspirocyclic structures.

Synthesis of Variously Functionalized Azaspiro[X.Y]decanes

A variety of innovative methods have been developed to construct azaspiro[X.Y]decanes bearing diverse functional groups. These methods often provide access to scaffolds with unique substitution patterns that are difficult to achieve through traditional synthesis.

Electrochemical Synthesis: Electrochemical methods offer a mild and environmentally friendly approach. The spirocyclization of N-(4-alkoxybenzyl)acrylamides with fluorodimethyl malonate has been achieved electrochemically to produce monofluorinated 2-azaspiro[4.5]decanes. chim.it

Gold-Catalyzed Dearomative Spirocyclization: A gold-catalyzed intramolecular dearomatization of phenols has been used to efficiently synthesize 2-azaspiro[4.5]decan-3-ones. researchgate.net This reaction proceeds through a gold carbene intermediate and notably avoids the need for hazardous diazo compounds. researchgate.net

Halonium-Promoted Cyclization: Haloaminocyclization of polysubstituted γ-aminocyclohexenes provides a route to 3-amino-1-azaspiro[4.5]decan-8-one derivatives. researchgate.net The stereocontrol and chemoselectivity of the cyclization are key aspects of this transformation. researchgate.net

Diversity-Oriented Synthesis: Multicomponent reactions followed by selective ring-closing metathesis or reductive amination have been used to rapidly generate a library of functionalized azaspirocycles, including 5-azaspiro[2.5]octanes. nih.gov

Table 2: Novel Methods for Functionalized Azaspirocycle Synthesis

Method Substrate Type Product Type Key Feature Reference
Electrochemical Cyclization N-(4-alkoxybenzyl)acrylamides Monofluorinated 2-azaspiro[4.5]decanes Mild conditions, synthesis of fluoroalkylated products. chim.it
Gold-Catalyzed Dearomatization Phenol-tethered ynamides 2-Azaspiro[4.5]decan-3-ones Avoids hazardous diazo compounds; proceeds under air. researchgate.net
Halonium-Promoted Cyclization γ-Aminocyclohexenes 3-Amino-1-azaspiro[4.5]decan-8-ones Stereocontrolled formation of amino-functionalized spirocycles. researchgate.net
Diversity-Oriented Synthesis N-diphenylphosphinoylimines, alkynes Functionalized 5-azaspiro[2.5]octanes Rapid access to diverse scaffolds via multicomponent reactions. nih.gov

Stereodivergent Synthetic Pathways

Stereodivergent synthesis aims to provide selective access to any and all diastereomers of a product, which contains multiple stereocenters, from a common set of starting materials. rsc.org This is a significant challenge and a major goal in modern asymmetric synthesis.

One powerful strategy is the use of catalyst-controlled synthesis, where switching the chiral ligand or catalyst system dictates which stereoisomer is formed. rsc.org For example, a ligand-dependent, palladium-catalyzed asymmetric cycloaddition was developed where simply changing the chiral phosphine (B1218219) ligand allowed for the selective generation of different product diastereomers. rsc.org

Another approach involves enzymatic catalysis. A stereodivergent carbene transferase platform has been engineered for the cyclopropanation of unsaturated N-heterocycles to produce various stereoisomers of azaspiro[2.y]alkanes in high yield and selectivity. chemrxiv.orgchemrxiv.org This biocatalytic platform can access a wide range of desired stereoisomers, potentially eliminating the need for post-synthesis resolution. chemrxiv.org Cooperative catalysis, combining two different metal catalysts (e.g., Cu/Ir), has also been employed to achieve stereodivergent synthesis of complex heterocyclic systems, providing access to multiple stereoisomers by controlling the reaction pathway. rsc.org

Chemical Transformations and Derivatization of the 7 Azaspiro 4.5 Decan 6 One Core

Functional Group Interconversions on the Spirocyclic System

Functional group interconversions on the 7-azaspiro[4.5]decan-6-one core involve key reactions such as oxidations, reductions, and substitutions that alter the existing functional groups on the spirocyclic system.

The lactam carbonyl and other functionalities on the this compound ring system can undergo various oxidation and reduction reactions. The reduction of the lactam carbonyl group is a significant transformation. For instance, lithium aluminum hydride (LiAlH₄) has been used to reduce related azaspiro structures. acs.orgnih.govsmolecule.com However, in some cases, the lactam carbonyl of this compound has shown resistance to further reduction by LiAlH₄, even under forcing conditions. acs.org This selective reactivity can be advantageous in synthetic strategies where other functional groups need to be reduced without affecting the lactam.

In related azaspiro systems, oxidizing agents like potassium permanganate (B83412) (KMnO₄) have been employed to oxidize specific positions on the ring. smolecule.comvulcanchem.com For example, in a related 1-oxa-7-azaspiro[4.5]decane derivative, KMnO₄ selectively oxidized an oxolane oxygen to a ketone. vulcanchem.com The choice of reagent is critical for achieving the desired transformation.

Table 1: Examples of Oxidation and Reduction Reactions on Azaspiro[4.5]decane Systems

Starting Material Reagent(s) Product(s) Reaction Type Reference(s)
Acrylonitrile (B1666552) adduct (precursor to this compound) LiAlH₄ This compound Reductive cyclization acs.orgnih.gov
1-Oxa-7-azaspiro[4.5]decane derivative KMnO₄ Spiro diketone derivative Oxidation vulcanchem.com
Epimeric spirocyclic alcohols (COCl)₂/DMSO (Swern oxidation) Spirocyclic ketone Oxidation semanticscholar.org

Nucleophilic and electrophilic substitution reactions are fundamental for introducing new functional groups onto the this compound framework. The nitrogen atom of the lactam can act as a nucleophile, participating in reactions such as alkylation and acylation. semanticscholar.org

Electrophilic substitution reactions can occur at various positions on the ring system, depending on the directing effects of the existing substituents. For instance, the carbon alpha to the lactam carbonyl can be a site for electrophilic attack after deprotonation.

In related azaspiro compounds, nucleophilic substitution has been demonstrated, such as the reaction of a spiro amine with 5-chlorocarbonylthiazole. vulcanchem.com The reactivity of the this compound core in such reactions allows for the synthesis of a diverse range of derivatives. evitachem.comambeed.com

Oxidation and Reduction Reactions

Strategies for Peripheral Modifications and Scaffold Diversification

Peripheral modifications of the this compound scaffold are key to creating diverse chemical libraries for various applications. These strategies involve reactions that extend the molecular framework or introduce new ring systems.

Alkylation and acylation at the nitrogen atom of the lactam are common strategies for derivatization. semanticscholar.org These reactions are typically carried out by treating the lactam with an alkyl halide or an acylating agent in the presence of a base. For example, deprotonation of the lactam with sodium hydride (NaH) followed by reaction with an alkylating agent can yield N-substituted derivatives. semanticscholar.org Reductive alkylation is another method to introduce substituents at the nitrogen center. google.com

Acylation reactions, such as those with acid chlorides or anhydrides, can be performed under various conditions, including Schotten-Baumann conditions. vulcanchem.comgoogle.com These modifications can significantly alter the biological and physicochemical properties of the parent compound.

Table 2: Alkylation and Acylation of Azaspiro[4.5]decane Systems

Substrate Reagent(s) Product Type Reaction Conditions Reference(s)
This compound NaH, Alkylating agent N-Alkyl-7-azaspiro[4.5]decan-6-one Heating semanticscholar.org
1,4-Dioxa-8-azaspiro[4.5]decane 5-Chlorocarbonylthiazole, Triethylamine N-Acylated spirocycle Dry DCM, 0°C to RT vulcanchem.com
Spirocyclic ketone precursor Amine (R¹NH₂), Reducing agent N-Substituted azaspirocycle Reductive alkylation google.com

The this compound core can be elaborated to form conjugated systems and fused heterocyclic rings. For instance, the introduction of double bonds in conjugation with the lactam carbonyl can be achieved through various synthetic methods. Some derivatives of azaspiro[4.5]decanes are known to contain conjugated systems, which can influence their electronic properties. cymitquimica.com

Furthermore, the functional groups on the spirocycle can be utilized to construct fused heterocyclic rings. For example, reactions involving the lactam and adjacent functional groups can lead to the formation of bicyclic or tricyclic systems. In a related study, thiazolopyrimidine rings were synthesized from 1-thia-4-azaspiro[4.5]decane derivatives. researchgate.net Such transformations significantly increase the structural complexity and can lead to novel chemical entities with unique properties.

Selective derivatization at specific nitrogen and carbon centers of the this compound scaffold is crucial for targeted synthesis. The nitrogen atom of the lactam is a primary site for derivatization due to its nucleophilicity after deprotonation. semanticscholar.orgcsic.es

Carbon centers, particularly those alpha to the carbonyl group, can also be selectively functionalized. Enolate formation at the α-carbon allows for subsequent reactions with various electrophiles. thieme-connect.com The ability to selectively modify different positions on the spirocyclic framework provides a powerful tool for medicinal chemists and materials scientists to fine-tune the properties of these compounds. smolecule.com

Formation of Conjugated Systems and Heterocyclic Fused Rings

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions used to synthesize and modify the this compound core is fundamental to optimizing reaction conditions and achieving desired chemical structures. This includes studying the role of catalysts and the factors that govern the selective formation of specific isomers.

Catalysts play a pivotal role in the synthesis of azaspirocyclic compounds by offering alternative reaction pathways with lower activation energies. uobabylon.edu.iq Gold catalysts, in particular, have proven effective in constructing the 7-azaspiro[4.5]decane skeleton.

One notable example is the gold(I)-catalyzed spirocyclization of 3-ene-1,7-diyne esters. This reaction proceeds through a complex cascade mechanism. The proposed pathway involves a 1,2- or 1,3-acyloxy migration, followed by a Nazarov cyclization, a 6-endo-dig cyclization, and finally a 1,5-acyl migration to yield the azaspiro[4.5]decadienone derivative. rsc.org This method is significant as it allows for the creation of two types of azaspiro compounds from a single acyclic precursor. rsc.org

Another gold(I)-catalyzed reaction involves the cyclization/semipinacol rearrangement of 1,6-enynes to form 7-azaspiro[4.5]decanes. researchgate.net Density functional theory (DFT) calculations have been employed to support the proposed mechanism and to understand the observed diastereoselectivity. researchgate.net Furthermore, an intramolecular catalytic dearomatization of phenols using gold carbene species has been developed to produce 2-azaspiro[4.5]decan-3-ones, highlighting the versatility of gold catalysis in spirocycle synthesis. researchgate.net

The following table summarizes key catalytic transformations for the synthesis of azaspiro[4.5]decanes:

Table 1: Catalytic Reactions for Azaspiro[4.5]decane Synthesis
Catalyst System Substrate Key Mechanistic Steps Product
Gold(I) 3-ene-1,7-diyne esters 1,2/1,3-Acyloxy migration, Nazarov cyclization, 6-endo-dig cyclization, 1,5-Acyl migration Azaspiro[4.5]decadienone
JohnPhosAuCl/NaBARF 1,6-enynes Cyclization/Semipinacol rearrangement Functionalized 7-azaspiro[4.5]decanes
Gold Carbene Species Phenols Intramolecular catalytic dearomatization 2-Azaspiro[4.5]decan-3-ones

Achieving control over regioselectivity and stereoselectivity is a critical challenge in the synthesis of complex molecules like this compound and its derivatives. The spatial arrangement of atoms in these molecules can significantly impact their biological activity.

In the synthesis of precursors for NK-1 receptor antagonists, stereocontrolled methods have been developed to produce specific epimers of 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decanes. nih.gov One approach introduces the desired stereocenter through the hydrogenation of an arylated dihydrofuran. nih.gov An alternative strategy installs the stereogenic center via a stereo- and regioselective alkene hydroarylation. nih.gov

The synthesis of halichlorine, a complex marine alkaloid, involves the formation of a 6-azaspiro[4.5]decane ring system. acs.org A key step in this synthesis is an NBS-promoted semipinacol rearrangement, which proceeds through an intermediate with azacarbenium ion character to form the desired azaspirocyclic ketone. acs.org

Palladium(0)-mediated cyclocarbonylation of a γ-iodoallylic alcohol is another key reaction for the stereoselective synthesis of the 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane ring system. researchgate.net The regioselectivity of aldol (B89426) processes used to construct the azatricyclic core of compounds like FR901483 is sensitive to the substitution pattern and reaction conditions, highlighting the fine balance of factors that control these transformations. semanticscholar.org

The table below outlines strategies for controlling selectivity in the synthesis of azaspiro[4.5]decane derivatives:

Table 2: Strategies for Selectivity Control in Azaspiro[4.5]decane Synthesis
Reaction Type Key Strategy Outcome
Hydrogenation Hydrogenation of an arylated dihydrofuran Stereocontrolled synthesis of a C3 epimer of a 1-oxa-7-azaspiro[4.5]decane NK-1 receptor antagonist precursor nih.gov
Alkene Hydroarylation Stereo- and regioselective addition to an alkene Installation of a specific stereogenic center in a 1-oxa-7-azaspiro[4.5]decane NK-1 receptor antagonist precursor nih.gov
Semipinacol Rearrangement NBS-promoted rearrangement Formation of a complex azaspirocyclic ketone for the synthesis of halichlorine acs.org
Cyclocarbonylation Palladium(0)-mediated reaction of a γ-iodoallylic alcohol Stereoselective formation of the 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane ring researchgate.net

Advanced Spectroscopic and Structural Elucidation of 7 Azaspiro 4.5 Decan 6 One

Conformational Analysis of Spirocyclic Lactams and Ketones

The spirocyclic core of 7-Azaspiro[4.5]decan-6-one imparts significant conformational rigidity compared to more flexible acyclic or monocyclic structures. vulcanchem.com This constrained geometry is a key feature of azaspiro[4.5]decanone cores and is crucial for their interaction with biological targets. The analysis of this conformation involves examining the puckering of each ring, the non-covalent interactions within the molecule, and the characterization of different stereoisomers.

A quantitative description of the non-planar character (puckering) of the constituent rings in spirocyclic compounds is achieved using Cremer-Pople parameters. arxiv.org This system uses a set of coordinates (Q, θ, and φ) to uniquely define the conformation of a ring, such as a chair, boat, or twist form. arxiv.org

In azaspiro[4.5]decane systems, the six-membered cyclohexane (B81311) ring consistently adopts a stable chair conformation. iucr.orgiucr.orgresearchgate.netresearchgate.net The five-membered lactam ring, however, is more flexible and typically exists in an envelope or twist conformation. iucr.orgresearchgate.net For example, in the crystal structure of (±)-(5SR,6SR)-6-ethenyl-1-[(RS)-1-phenylethoxy]-1-azaspiro[4.5]decan-2-one, the cyclohexane ring exhibits a clear chair form, while the five-membered pyrrolidine (B122466) ring adopts an envelope conformation where the spiro carbon atom acts as the flap. iucr.org Similarly, studies on 2-azaspiro[4.5]deca-1-one show the lactam ring in an envelope conformation. researchgate.net

Compound/RingConformationCremer-Pople ParametersSource
(±)-(5SR,6SR)-6-ethenyl-1-[(RS)-1-phenylethoxy]-1-azaspiro[4.5]decan-2-one (Cyclohexane ring)ChairQ = 0.5782 (17) Å, θ = 1.82 (17)°, φ = 347 (5)° iucr.org
(±)-(5SR,6SR)-6-ethenyl-1-[(RS)-1-phenylethoxy]-1-azaspiro[4.5]decan-2-one (Pyrrolidine ring)EnvelopeQ(2) = 0.1965 (16) Å, φ(2) = 151.8 (5)° iucr.org
4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one (Cyclohexane ring)ChairQ = 0.583 (3) Å, θ = 173.4 (3)°, φ = 347 (2)° iucr.org
4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one (Thiazolidine ring)Twist- iucr.org
8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one (Cyclohexane ring)ChairQ = 0.549 (2) Å, θ =178.8 (2) ° researchgate.net
cis-8-methyl-2-azaspiro[4.5]deca-1-one (Lactam ring)Envelope- researchgate.net

The specific conformation of this compound and its derivatives is further stabilized by intramolecular interactions, particularly hydrogen bonds. While strong hydrogen bonds are common, weak C—H⋯O interactions can also play a crucial role in dictating the molecular shape. iucr.org

CompoundInteraction TypeDescriptionConsequenceSource
(±)-(5SR,6SR)-6-ethenyl-1-[(RS)-1-phenylethoxy]-1-azaspiro[4.5]decan-2-oneIntramolecular C—H⋯OForms an S(6) ring motif.Supports molecular conformation. iucr.org
(±)-(5SR,6SR)-6-ethenyl-1-[(RS)-1-phenylethoxy]-1-azaspiro[4.5]decan-2-oneIntermolecular C—H⋯OConnects molecules into inversion dimers with an R²₂(16) ring motif.Forms tapes along the b-axis in the crystal. iucr.org
(5R,8S)-8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dioneIntermolecular C—H⋯OForms chains along the iucr.org and researchgate.net directions.Stabilizes the crystal structure. iucr.org
2-azaspiro[4.5]deca-1-one derivativesIntermolecular N-H···O=CForms hydrogen-bonded dimers.Fixes the conformation in the solid state. researchgate.net

The synthesis of substituted this compound derivatives often results in the formation of multiple diastereoisomers due to the creation of new stereocenters. The precise assignment of the stereochemistry of these isomers is essential and is typically accomplished using a combination of NMR spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) techniques, particularly Nuclear Overhauser Effect (NOE) measurements, are powerful tools for determining the relative stereochemistry in solution. acs.org For example, NOE measurements between specific protons, or between protons and other nuclei like fluorine, can establish through-space proximity and thus define the spatial arrangement of substituents. acs.org In the analysis of a complex 6-azaspiro[4.5]decan-1-one derivative, NOESY correlations and proton coupling constants were used to make initial stereochemical assignments, which were later confirmed by X-ray crystallography. nih.gov The unequivocal determination of configuration and conformation for cis and trans isomers of 8-methyl-2-azaspiro[4.5]deca-1-one was achieved through single-crystal X-ray diffraction. researchgate.net

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. vulcanchem.com This technique provides precise data on bond lengths, bond angles, and torsion angles, which allows for the definitive assignment of absolute configuration and a detailed understanding of the solid-state conformation.

Numerous studies on azaspiro[4.5]decane derivatives have utilized X-ray crystallography to elucidate their structures. iucr.orgiucr.orgresearchgate.netiucr.org The data obtained confirms the conformational analyses derived from other methods and reveals the intricate details of intermolecular interactions that govern the crystal packing.

CompoundCrystal SystemSpace GroupKey FindingsSource
(±)-(5SR,6SR)-6-ethenyl-1-[(RS)-1-phenylethoxy]-1-azaspiro[4.5]decan-2-oneMonoclinicP2₁/nConfirmed envelope (pyrrolidine) and chair (cyclohexane) conformations. iucr.org
4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-oneMonoclinicP2₁/cThiazolidine ring has a twist conformation; cyclohexane ring is a chair. iucr.org
(5R,8S)-8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dioneMonoclinicP2₁Determined absolute configuration of enantiomers. iucr.org
4-(Pyrimidin-2-yl)-1-thia-4-azaspiro[4.5]decan-3-oneMonoclinicP2₁/cConfirmed twist (thiazolidine) and chair (cyclohexane) conformations. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Dynamics

While X-ray crystallography provides a static picture of the molecule in the solid state, advanced NMR spectroscopy offers invaluable information about its structure and dynamics in solution. Standard ¹H and ¹³C NMR are routinely used to confirm the primary structure and purity of this compound derivatives. semanticscholar.org

More sophisticated, multi-dimensional NMR experiments are employed for detailed structural elucidation. As mentioned previously, NOESY experiments are crucial for determining relative stereochemistry by identifying protons that are close in space. nih.gov In addition, correlation spectroscopies such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) map the connectivity between protons and carbons. For complex structures, advanced techniques like carbon-carbon correlation spectra can be used to definitively prove carbon assignments. These methods are essential for differentiating between closely related diastereomers and understanding their conformational preferences in solution. acs.orgnih.gov

TechniqueApplicationInformation ObtainedSource
¹H and ¹³C NMRStructural ConfirmationIdentification of proton environments and carbon framework.
NOE / NOESYStereochemical AssignmentThrough-space correlations between nuclei, defining relative stereochemistry. acs.orgnih.gov
Coupling ConstantsConformational AnalysisDihedral angles between adjacent protons, helping to define ring conformation. nih.gov
Carbon-Carbon CorrelationUnambiguous AssignmentProves connectivity between carbon atoms in the molecular skeleton.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and intrinsic properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons. For a molecule like 7-Azaspiro[4.5]decan-6-one, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find its lowest energy conformation. This process yields optimized bond lengths, bond angles, and dihedral angles.

The electronic structure analysis would provide information on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Furthermore, mapping the electrostatic potential onto the electron density surface would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding its intermolecular interactions.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT

ParameterValue (Å or °)
C-N Bond LengthData not available
C=O Bond LengthData not available
Spiro C-C Bond LengthData not available
C-N-C Bond AngleData not available
C-C=O Bond AngleData not available
Dihedral Angle (Ring Puckering)Data not available
No published data could be found for these specific parameters for this compound.

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation. By calculating the vibrational frequencies after a geometry optimization, one can predict the infrared (IR) and Raman spectra. Similarly, by employing methods like Gauge-Including Atomic Orbital (GIAO), it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for the molecule. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, corresponding to the UV-Vis spectrum.

Theoretical methods can be used to model chemical reactions involving this compound. This involves identifying the structures of reactants, products, and, crucially, the transition state—the highest energy point along the reaction coordinate. By calculating the energies of these species, a reaction energy profile can be constructed, allowing for the determination of activation energies and reaction enthalpies. This type of analysis is fundamental for understanding reaction mechanisms and predicting reaction rates, such as in the study of its synthesis or degradation pathways.

Prediction of Spectroscopic Parameters

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics focus on the conformational behavior and interactions of molecules over time.

The spirocyclic structure of this compound, featuring a cyclohexane (B81311) ring and a piperidinone ring, allows for multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements (rotamers) to identify the most stable forms and the energy barriers between them. This can be achieved by performing relaxed potential energy surface scans, where key dihedral angles are systematically rotated. The resulting energy landscape reveals the relative populations of different conformers at a given temperature and the flexibility of the ring systems.

Molecular docking is a computational technique used to predict how a molecule (a ligand), such as this compound or its derivatives, might bind to the active site of a biological target, typically a protein. This method involves sampling a vast number of orientations and conformations of the ligand within the protein's binding cavity and scoring them based on their steric and electrostatic complementarity.

Following docking, molecular dynamics (MD) simulations can be performed. An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion. This provides a dynamic view of the ligand-protein complex, allowing for the assessment of its stability, the nature of key interactions (like hydrogen bonds and hydrophobic contacts), and the role of solvent molecules. Such studies are foundational in drug discovery for understanding the molecular basis of a compound's activity and for optimizing its binding affinity.

Structure-Activity Relationship (SAR) Derivations through Molecular Interactions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, computational methods such as molecular docking are employed to predict how these molecules interact with biological targets at an atomic level. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are correlated with experimentally determined biological activities to derive SAR.

The spirocyclic core of this compound provides a rigid three-dimensional scaffold that can be systematically modified. The introduction of various substituents at different positions on the azaspirodecane ring system allows for the exploration of the chemical space around the core structure. For instance, modifications to the piperidine (B6355638) ring can influence the molecule's interaction with receptor binding sites. acs.org

Research on related azaspiro compounds has shown that the nature and position of substituents are critical for activity. For example, in a series of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, specific substitutions on the spirocyclic ring system were found to be crucial for their inhibitory activity against influenza virus hemagglutinin. nih.govasm.org Molecular modeling of these compounds identified a binding cavity where key amino acid residues interact with the inhibitors. nih.gov Similarly, studies on 1-thia-4-azaspiro[4.5]decan-3-one derivatives have demonstrated that substitutions at the C-2 and C-8 positions significantly impact their activity against human coronavirus. researchgate.net

The following table summarizes key SAR findings for azaspiro[4.5]decane derivatives based on molecular interaction studies.

Compound Series Target Key Structural Features for Activity Observed Interactions Reference
N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamidesInfluenza Virus HemagglutininNarrowly defined substitutions on the spiro scaffold.Interaction with a binding cavity involving specific amino acid residues (e.g., arginine-54, glutamic acid-57). nih.govasm.org
1-thia-4-azaspiro[4.5]decan-3-onesHuman Coronavirus 229ESubstitutions at C-2 and C-8 of the spiro ring.Not explicitly detailed, but activity is highly dependent on these substitutions. researchgate.net
3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-oneNot SpecifiedDimethyl substituents restricting ring puckering.Leads to more predictable receptor binding and biological activity.
1,4-Dioxa-8-azaspiro[4.5]decane derivativesσ₁ receptorsRigid spirocyclic core and specific substituents.Improves selectivity and reduces off-target effects. vulcanchem.com

In Silico Screening and Library Design for Azaspiro[4.5]decan-6-one Analogs

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening. For this compound, its rigid and unique three-dimensional structure makes it an excellent scaffold for the design of compound libraries for virtual screening. nih.gov

The design of these libraries often begins with the core this compound structure, which is then decorated with a variety of functional groups at synthetically accessible positions. The goal is to create a diverse set of molecules that explore a wide range of chemical properties and spatial arrangements. acs.orgresearchgate.net This diversity increases the probability of identifying novel hits with desired biological activities.

Virtual screening of these designed libraries can be performed using either ligand-based or structure-based methods. Ligand-based methods rely on the knowledge of other molecules that bind to the target of interest, while structure-based methods use the three-dimensional structure of the target protein. Molecular docking is a common structure-based approach where each compound in the virtual library is computationally docked into the binding site of the target protein, and their binding affinities are scored and ranked. smolecule.com

Recent studies have highlighted the power of these approaches. For instance, virtual screening has been used to design thiazepinone and thiazolidinone compounds with potential neuropharmacological activity. scielo.br Similarly, in silico studies, including molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) analysis, have been instrumental in identifying promising antibacterial and antitubercular agents from libraries of spiro compounds. nih.govsemanticscholar.org The insights gained from these computational analyses help to prioritize which compounds should be synthesized and tested experimentally, thereby streamlining the drug discovery process.

The table below outlines key aspects of in silico screening and library design involving azaspiro[4.5]decane and related spirocyclic scaffolds.

Scaffold/Library Type Screening Approach Objective/Target Key Outcomes Reference
Spirocyclic ScaffoldsParallel Synthesis Library DesignExploration of three-dimensional chemical space for biological screening.Generation of novel scaffolds with orthogonal diversification points. acs.orgresearchgate.net
1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivativesMolecular Docking, in silico ADMEIdentification of antibacterial and antimycobacterial agents (targeting E. coli DNA gyrase).Validation of biological results and identification of drug-like candidates. nih.govsemanticscholar.org
Thiazepinone and Thiazolidinone compoundsVirtual ScreeningDesign of compounds with neuropharmacological profiles.Identification of potential CNS-active compounds. scielo.br
BioDesign Library (including spiro systems)Statistical analysis of natural products and drugsCreation of screening compounds with high 3D character (high Fsp3).Development of libraries with enhanced pharmacological relevance.

Applications of 7 Azaspiro 4.5 Decan 6 One As a Chemical Platform in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

The rigid framework of the azaspiro[4.5]decanone core serves as a valuable starting point for the synthesis of intricate molecular structures, including natural products and their analogues, as well as molecules designed to mimic biological structures.

The 1-azaspiro[4.5]decan-6-one skeleton, an isomer of the title compound, has been identified as a key intermediate in the total synthesis of certain natural products. A notable example is its application in synthetic routes toward Cephalotaxine, an alkaloid extracted from plants of the Cephalotaxus genus. drugbank.comgoogle.com Synthetic strategies have utilized this spirocyclic ketone to construct the core structure of the Cephalotaxus alkaloids. google.comresearchgate.net For instance, research has detailed the synthesis of (+/-)-cephalotaxine where 1-azaspiro[4.5]decan-6-one serves as a critical building block for assembling the final pentacyclic system of the target alkaloid. researchgate.net

Table 1: Role of Azaspiro[4.5]decan-6-one in Cephalotaxine Synthesis

Step Description Reference
Intermediate 1-Azaspiro[4.5]decan-6-one researchgate.net
Target (+/-)-Cephalotaxine researchgate.net

| Significance | The spirocyclic ketone provides the foundational C and D rings of the Cephalotaxus alkaloid core structure. | google.comresearchgate.net |

The well-defined, rigid geometry of spiro-lactams makes them excellent candidates for creating peptidomimetics—compounds that mimic the structure and function of peptides. researchgate.net Specifically, spirocyclic lactams can serve as conformationally constrained surrogates for dipeptides, effectively mimicking the β-turns found in natural peptide chains. researchgate.netscirp.org This is crucial because many biological processes are mediated by the specific three-dimensional shape of peptides.

By replacing a flexible dipeptide unit with a rigid spiro-lactam scaffold, chemists can design pseudopeptides with enhanced metabolic stability and improved pharmacokinetic properties compared to their natural counterparts. researchgate.netresearchgate.net For example, derivatives of diazaspiro[4.5]decanes have been synthesized to act as constrained mimetics of Pro-Leu and Gly-Leu dipeptides. researchgate.net These mimics can be incorporated into larger peptide sequences to study structure-activity relationships or to develop new therapeutic agents. springernature.com

Table 2: Spiro-Lactam as a Dipeptide Mimic

Feature Natural Dipeptide (e.g., Gly-Leu) Spiro-Lactam Mimetic
Structure Linear and flexible Cyclic and rigid
Conformation Multiple accessible conformations Locked in a specific turn-like conformation
Metabolic Stability Susceptible to enzymatic degradation More resistant to proteases

| Application | Natural biological signaling | Drug design, SAR studies |

Natural Product Synthesis Intermediates (e.g., Cephalotaxine)

Scaffold for Medicinal Chemistry Research

In drug discovery, the azaspiro[4.5]decan-6-one scaffold is highly valued for its ability to orient functional groups in precise three-dimensional space, facilitating interactions with biological targets and allowing for the exploration of new areas of chemical diversity.

The conformational rigidity of the spirocyclic system is a significant advantage in designing ligands for specific biological receptors or enzyme active sites. bldpharm.comresearchgate.net This rigidity reduces the entropic penalty upon binding, which can lead to higher affinity and selectivity. sci-hub.se The spiro scaffold acts as a rigid template, holding appended functional groups in a well-defined orientation that can be optimized to match the binding site of a target protein. sci-hub.se This principle has been demonstrated in studies where the rigid spiro ring of an azaspiro[4.5]decane derivative was shown to fit effectively into a receptor's binding pocket, highlighting its utility in structure-based drug design. acs.org

Table 3: Advantages of Rigid Scaffolds in Molecular Recognition

Advantage Description Reference
Pre-organized Conformation The scaffold holds functional groups in a bioactive conformation, reducing the energy cost of binding. bldpharm.com
Improved Selectivity A fixed geometry can better differentiate between closely related biological targets. vulcanchem.comacs.org
Enhanced Potency By minimizing the loss of conformational entropy upon binding, ligand affinity can be increased. sci-hub.se

| Predictable SAR | The limited conformational freedom simplifies the interpretation of structure-activity relationships (SAR). | biosolveit.de |

Modern drug discovery endeavors to "escape from flatland," a concept that describes the move away from traditional, planar, aromatic molecules towards more three-dimensional structures. researchgate.netresearchgate.net Spirocycles, being rich in sp³-hybridized carbon atoms, are quintessential examples of scaffolds that occupy three-dimensional chemical space. bldpharm.comnih.gov The 7-azaspiro[4.5]decan-6-one scaffold provides access to molecular shapes and properties that are fundamentally different from those of common flat-ring systems. acs.org This allows medicinal chemists to explore novel biological activities and intellectual property space. nih.govresearchgate.net The synthesis of libraries based on diverse spirocyclic scaffolds is a key strategy for discovering new drug candidates with improved physicochemical properties, such as enhanced solubility and metabolic stability. vulcanchem.comnih.gov

Table 4: Comparison of Scaffold Types for Chemical Space Exploration

Property "Flat" Aromatic Scaffolds 3D Spirocyclic Scaffolds
Dimensionality Predominantly 2D Inherently 3D
sp³ Carbon Fraction (Fsp³) Low High
Structural Diversity Limited spatial arrangements Diverse and complex spatial arrangements
Physicochemical Profile Often associated with poor solubility and high metabolic liability Can offer improved solubility and metabolic stability

| Novelty | Well-explored chemical space | Under-explored chemical space with novel opportunities |

Design of Rigid Templates for Molecular Recognition

Potential in Material Science and Polymer Chemistry

While the primary focus of research on this compound has been in the life sciences, its structural characteristics suggest potential applications in material science and polymer chemistry. The lactam functionality within the ring system is essentially an amide, a key linkage in robust polymers like nylon.

Research on structurally related compounds has shown that incorporating azaspirocyclic units into polymer backbones can impart desirable properties. For instance, a polymer containing a 2-Oxa-7-azaspiro[4.5]decan-1-one derivative was found to have enhanced thermal stability and mechanical strength, making it valuable for applications like high-performance coatings. vulcanchem.com The ester functionality in other spirocycles has also been noted for its utility in polymer synthesis. Given these precedents, this compound could be investigated as a novel monomer. Ring-opening polymerization of the lactam could potentially lead to unique polyamides with the spirocyclic unit creating a rigid, kinked structure within the polymer chain, which could influence properties like glass transition temperature, crystallinity, and mechanical strength.

Table 5: Potential Material Science Applications of this compound

Application Area Potential Role of the Scaffold Anticipated Outcome
High-Performance Polymers As a monomer in ring-opening polymerization. Creation of novel polyamides with high thermal stability and specific mechanical properties.
Polymer Modification As an additive or co-monomer. Introduction of rigidity and polarity to existing polymers, altering their physical characteristics.

| Functional Materials | As a building block for materials requiring specific 3D architecture. | Development of materials with tailored porosity or surface properties. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Azaspiro[4.5]decan-6-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves cyclization reactions, such as intramolecular amidation or ketone formation under acidic or basic conditions. Optimization can employ factorial design to test variables like temperature, catalyst loading, and solvent polarity . For example, using a two-level factorial design, researchers can identify critical parameters influencing yield and purity. Post-synthesis, characterization via 1H^1H-NMR and 13C^{13}C-NMR is essential to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s conformation and purity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H^1H-NMR are critical for verifying molecular weight and proton environments. X-ray crystallography (using programs like SHELXL ) resolves the spirocyclic conformation, while IR spectroscopy confirms carbonyl functionality. Purity is assessed via HPLC with UV detection at 210–260 nm, calibrated against known standards .

Q. How can the puckered conformation of the spirocyclic ring system be analyzed experimentally?

  • Methodological Answer : Ring puckering coordinates, as defined by Cremer and Pople , quantify deviations from planarity. X-ray crystallography (refined via SHELX ) provides atomic coordinates, which are input into computational tools (e.g., Gaussian) to calculate puckering parameters. Comparative analysis with similar spiro compounds (e.g., 6-Azabicyclo[3.2.0]heptan-7-one ) identifies steric or electronic influences on conformation.

Advanced Research Questions

Q. What strategies address discrepancies between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. Validate computational models by:

  • Comparing solvent-free (gas-phase) DFT results with experimental data from inert matrices.
  • Incorporating explicit solvent molecules in simulations (e.g., COSMO-RS).
  • Cross-referencing with kinetic studies (e.g., Arrhenius plots) to reconcile energy barriers .

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

  • Methodological Answer : Contradictions (e.g., unexpected 1H^1H-NMR splitting) require iterative validation:

  • Repeat synthesis under controlled conditions to exclude side reactions.
  • Use 2D NMR techniques (COSY, NOESY) to assign ambiguous peaks.
  • Compare with literature data for analogous spiro compounds (e.g., 1-azaspiro[4.5]decan-8-amine derivatives ) to identify structural outliers .

Q. What experimental designs are optimal for studying the biological activity of this compound derivatives in kinase inhibition assays?

  • Methodological Answer : Use a quasi-experimental design with positive/negative controls (e.g., SHP2 inhibitors like IACS-15414 ). Key steps:

  • Dose-response curves to determine IC50_{50}.
  • Include orthogonal assays (e.g., SPR for binding affinity) to confirm specificity.
  • Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Q. How can computational modeling predict the metabolic stability of this compound in preclinical studies?

  • Methodological Answer : Molecular dynamics simulations (e.g., Desmond) model cytochrome P450 interactions. Parameters include:

  • LogP values to estimate membrane permeability.
  • Metabolic "soft spots" identified via in silico fragmentation (e.g., MetaSite).
  • Validate predictions with in vitro microsomal assays (human liver microsomes) .

Methodological Notes

  • Data Reproducibility : Detailed experimental protocols (e.g., crystallization conditions, HPLC gradients) must be included in supplementary materials .
  • Literature Review : Ground questions in existing frameworks (e.g., PICO for biological studies) and revise hypotheses iteratively as new data emerges .
  • Ethical Compliance : Adhere to ACS guidelines for reporting synthetic procedures and spectral data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.